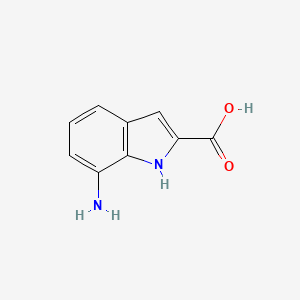

7-amino-1H-Indole-2-carboxylic acid

Descripción general

Descripción

7-amino-1H-Indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are a key component in various pharmacologically active compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-1H-Indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method is the introduction of an amino group at the 7-position of the indole ring, followed by carboxylation at the 2-position. This can be achieved through various synthetic routes, including:

Electrophilic substitution reactions: These reactions often use nitration followed by reduction to introduce the amino group.

Palladium-catalyzed coupling reactions: These reactions can be used to introduce the carboxyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 7-amino-1H-Indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This can lead to the formation of quinonoid structures.

Reduction: This can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Antiviral Applications

HIV-1 Integrase Inhibition:

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including 7-amino-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. The compound was found to chelate with magnesium ions within the active site of the integrase enzyme, which is crucial for viral replication. Structural optimizations have led to derivatives exhibiting improved inhibitory effects, with IC50 values as low as 0.13 µM, indicating strong potential for development as antiviral agents against HIV .

Mechanism of Action:

The binding mode analysis reveals that the indole core and carboxyl group interact effectively with the active site, enhancing the compound's ability to inhibit strand transfer during viral replication. This mechanism positions this compound as a promising scaffold for future drug development targeting HIV .

Anti-inflammatory Properties

Cysteinyl Leukotriene Receptor Antagonism:

Another significant application of derivatives related to this compound is their role as antagonists of cysteinyl leukotriene receptors (CysLT1 and CysLT2). These compounds have shown high potency in inhibiting these receptors, which are implicated in inflammatory responses and conditions such as asthma. For example, a derivative demonstrated an IC50 value of 0.0059 µM for CysLT1, suggesting its potential utility in treating asthma and other inflammatory diseases .

Cancer Therapeutics

Tubulin Polymerization Inhibition:

Indole derivatives have been studied for their ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. Compounds derived from indole-2-carboxylic acid have exhibited cytotoxic effects against various cancer cell lines, including multidrug-resistant (MDR) cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indole ring can enhance cytotoxicity and selectivity towards cancer cells .

Synthesis and Derivative Development

Synthesis Advances:

Innovative synthetic routes have been developed to produce this compound more efficiently and with higher purity. These methods focus on reducing environmental waste and production costs while maintaining high yields. Such advancements are crucial for scaling up production for pharmaceutical applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 7-amino-1H-Indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or as a ligand for certain receptors. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparación Con Compuestos Similares

Indole-2-carboxylic acid: Lacks the amino group at the 7-position.

7-methyl-1H-Indole-2-carboxylic acid: Has a methyl group instead of an amino group at the 7-position.

7-chloro-1H-Indole-2-carboxylic acid: Has a chlorine atom instead of an amino group at the 7-position.

Uniqueness: 7-amino-1H-Indole-2-carboxylic acid is unique due to the presence of both an amino group at the 7-position and a carboxyl group at the 2-position. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .

Actividad Biológica

7-Amino-1H-Indole-2-carboxylic acid, a derivative of indole-2-carboxylic acid, has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Antiviral Properties

One of the most significant areas of research on this compound is its role as an inhibitor of HIV-1 integrase. Integrase is crucial in the HIV life cycle, facilitating the integration of viral DNA into the host genome. Studies have shown that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of integrase.

- Mechanism : The compound chelates with two magnesium ions in the active site of integrase, disrupting its function. Structural modifications have enhanced this inhibitory effect, with certain derivatives demonstrating IC50 values as low as 0.13 μM, indicating potent activity against HIV-1 integrase .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Indole-2-carboxylic acid | 32.37 | Inhibits strand transfer |

| Optimized derivative (20a) | 0.13 | Enhanced binding to integrase |

Anticancer Activity

In addition to its antiviral properties, this compound and its derivatives have shown promising anticancer activity. A series of substituted indole derivatives were evaluated against various cancer cell lines, revealing significant antiproliferative effects.

- Case Study : In a study evaluating multiple indole derivatives, compounds demonstrated GI50 values ranging from 26 nM to 86 nM against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines. These values indicate that some derivatives are more potent than established chemotherapeutics like erlotinib .

| Compound | GI50 (nM) | Cell Line |

|---|---|---|

| Compound Va | 26 | Panc-1 |

| Compound Vb | 33 | MCF-7 |

| Compound Vc | 86 | HT-29 |

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural features. SAR studies have identified key modifications that enhance potency against both HIV and cancer cells.

-

Substituents on the Indole Ring :

- The presence of halogenated groups at the C6 position significantly improves integrase inhibition through enhanced π–π stacking interactions with viral DNA .

- Alkyl substitutions at the C3 position have been shown to modulate receptor activity at CB1 receptors, indicating a broader pharmacological profile .

- Optimization Strategies :

Q & A

Q. Basic Research: What are the optimal synthesis and purification methods for 7-amino-1H-indole-2-carboxylic acid?

The synthesis typically involves multi-step reactions with precise control of temperature, pH, and catalysts. For example, cyclization reactions using indole precursors can introduce the amino and carboxylic acid groups at positions 7 and 2, respectively . Catalysts like palladium complexes may enhance coupling efficiency during intermediate steps. Purification often employs column chromatography with gradients optimized for polar functional groups, followed by recrystallization using ethanol/water mixtures to achieve >95% purity. Characterization via HPLC and NMR ensures removal of byproducts such as unreacted amines or halogenated intermediates .

Q. Basic Research: How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

- Spectroscopy : - and -NMR are critical for confirming substituent positions. For instance, the amino group at position 7 shows a distinct singlet in -NMR (~6.5 ppm), while the carboxylic acid proton is absent due to exchange broadening .

- Crystallography : SHELX programs (e.g., SHELXL) enable high-resolution refinement of X-ray data. Challenges include handling twinning or low-resolution data, which require iterative refinement of thermal parameters and hydrogen bonding networks .

Q. Basic Research: What in vitro assays are suitable for preliminary biological activity screening?

MTT assays against cancer cell lines (e.g., HeLa or MCF-7) are standard. Dose-response curves (1–100 μM) can reveal IC values, while controls (e.g., cisplatin) validate assay robustness. Structural analogs with chloro or cyano substitutions at position 5 show enhanced anticancer activity, suggesting similar testing frameworks for the 7-amino derivative .

Q. Advanced Research: How do substituent modifications influence structure-activity relationships (SAR)?

Substituent position and electronic effects significantly alter bioactivity:

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Chloro | 5 | ↑ Cytotoxicity | |

| Cyano | 4 | ↑ Enzyme inhibition | |

| Fluoro | 7 | Alters pharmacokinetics |

Advanced SAR studies should combine molecular docking (e.g., AutoDock Vina) with in vitro validation to identify key interactions with targets like tyrosine kinases .

Q. Advanced Research: What strategies optimize coupling reactions involving the carboxylic acid group?

Amidation or esterification requires activating agents such as EDC/HOBt or DCC. For example, coupling this compound with amines under anhydrous conditions (DMF, 0°C to RT) minimizes side reactions. Monitoring via TLC (ethyl acetate/hexane) and quenching with aqueous HCl ensures high yields (>80%) .

Q. Advanced Research: How can crystallographic data resolve conflicting structural predictions from computational models?

Discrepancies between DFT-optimized structures and experimental data often arise from solvent effects or crystal packing. SHELXL refinement with anisotropic displacement parameters and hydrogen-bonding restraints can reconcile these differences. For example, resolving torsional angles in the indole ring may require iterative cycles of least-squares refinement .

Q. Advanced Research: How should researchers address contradictions in biological activity data across analogs?

Contradictions (e.g., varying IC values in similar cell lines) may stem from assay conditions or impurity profiles. Mitigation strategies include:

- Standardizing assay protocols (e.g., serum-free media, fixed incubation times).

- Re-synthesizing and re-purifying compounds to confirm activity.

- Cross-validating with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. Advanced Research: What methodologies support the design of hybrid molecules for enhanced bioactivity?

Hybridization with pharmacophores like coumarin or imidazole can improve target affinity. For instance, conjugating the indole core with coumarin via amide linkages enhances dual inhibition of COX-2 and topoisomerase I. Docking studies guide linker length optimization, while in vivo pharmacokinetic profiling (e.g., half-life in rodent models) validates bioavailability .

Q. Advanced Research: How do solvent and pH conditions affect reaction reproducibility?

- Solvent : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may hydrolyze acid-sensitive groups.

- pH : Reactions in mildly acidic conditions (pH 4–6) prevent deprotonation of the carboxylic acid group, ensuring electrophilic reactivity. Buffered systems (e.g., phosphate buffer) are critical for aqueous-phase reactions .

Q. Advanced Research: What safety protocols ensure handling consistency in high-throughput screening?

Propiedades

IUPAC Name |

7-amino-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZLWLRRXOQYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622732 | |

| Record name | 7-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820999-73-3 | |

| Record name | 7-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.